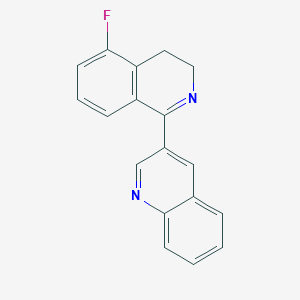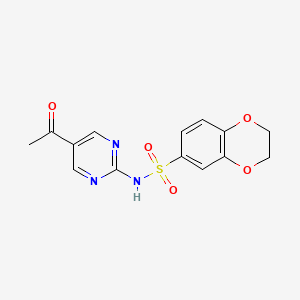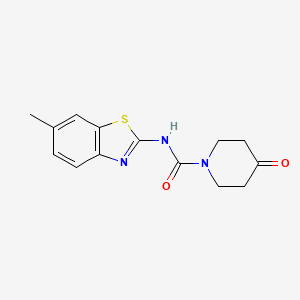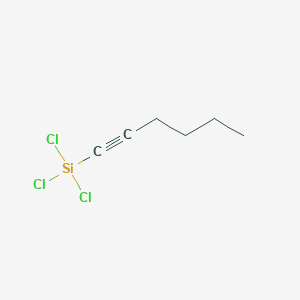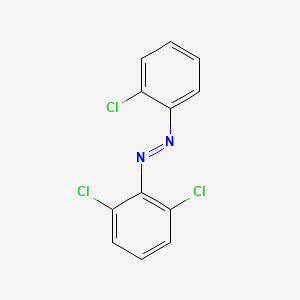![molecular formula C29H43N3O B14187937 N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide CAS No. 876745-10-7](/img/structure/B14187937.png)
N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide is a complex organic compound characterized by its unique structure, which includes two dimethylamino groups attached to phenyl rings, linked by a methylene bridge, and connected to a dodecanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with dodecanamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, yield, and cost-effectiveness. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanoic acid, while reduction may yield N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamine.
Scientific Research Applications
N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide involves its interaction with specific molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone, 4,4’-bis(dimethylamino)-:
Bis[4-(dimethylamino)phenyl]methane: Similar in structure but differs in the absence of the methylene bridge and dodecanamide group.
Uniqueness
N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide is unique due to its combination of dimethylamino groups, methylene bridge, and dodecanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
876745-10-7 |
|---|---|
Molecular Formula |
C29H43N3O |
Molecular Weight |
449.7 g/mol |
IUPAC Name |
N-[bis[4-(dimethylamino)phenyl]methylidene]dodecanamide |
InChI |
InChI=1S/C29H43N3O/c1-6-7-8-9-10-11-12-13-14-15-28(33)30-29(24-16-20-26(21-17-24)31(2)3)25-18-22-27(23-19-25)32(4)5/h16-23H,6-15H2,1-5H3 |
InChI Key |
VGOWBSPWUTVAAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N=C(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chloroethyl)-N'-[3-(methoxymethyl)phenyl]urea](/img/structure/B14187855.png)
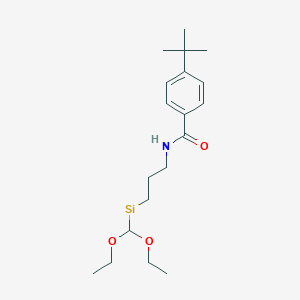
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14187858.png)
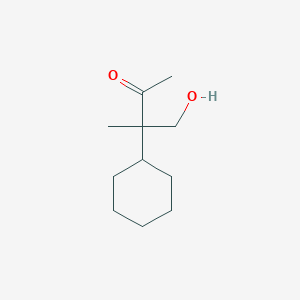

![1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene](/img/structure/B14187874.png)
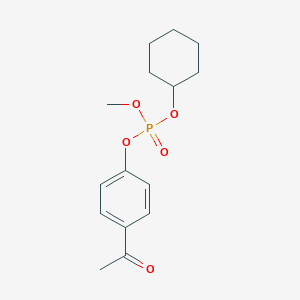
![4-[6-Hydroxy-3-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187882.png)
